6-[4-(Methylthio)phenyl]-3-pyridinol
Overview
Description
6-[4-(Methylthio)phenyl]-3-pyridinol is an organic compound characterized by a pyridine ring substituted with a 4-(methylthio)phenyl group and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(Methylthio)phenyl]-3-pyridinol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(methylthio)benzaldehyde and 3-hydroxypyridine.
Condensation Reaction: The 4-(methylthio)benzaldehyde undergoes a condensation reaction with 3-hydroxypyridine in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methylthio group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Various substituted pyridinol derivatives.
Scientific Research Applications
6-[4-(Methylthio)phenyl]-3-pyridinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-[4-(Methylthio)phenyl]-3-pyridinol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
4-(Methylthio)phenyl derivatives: Compounds with similar phenyl substitution patterns.
Pyridinol derivatives: Compounds with hydroxyl groups on the pyridine ring.
Uniqueness: 6-[4-(Methylthio)phenyl]-3-pyridinol is unique due to the presence of both the methylthio group and the hydroxyl group, which confer distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(4-methylsulfanylphenyl)pyridin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-11-5-2-9(3-6-11)12-7-4-10(14)8-13-12/h2-8,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXHSXFYZMCCSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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